molecular formula C18H19N9 B12274220 4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12274220
M. Wt: 361.4 g/mol
InChI Key: BUWNZYPBYXEFSS-UHFFFAOYSA-N
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Description

4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the piperazine and pyrazole moieties. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{6-methyl-5H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine

Uniqueness

4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrrolo[3,2-d]pyrimidine, piperazine, and pyrazole moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N9

Molecular Weight

361.4 g/mol

IUPAC Name

6-methyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C18H19N9/c1-13-9-14-17(24-13)18(22-11-19-14)26-7-5-25(6-8-26)15-10-16(21-12-20-15)27-4-2-3-23-27/h2-4,9-12,24H,5-8H2,1H3

InChI Key

BUWNZYPBYXEFSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5

Origin of Product

United States

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